molecular formula C9H6INO2 B11925791 5-Hydroxy-3-(4-iodophenyl)isoxazole

5-Hydroxy-3-(4-iodophenyl)isoxazole

Cat. No.: B11925791
M. Wt: 287.05 g/mol
InChI Key: KWIZVPBOTUSPRG-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-iodophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a hydroxy group at the 5-position and an iodophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-iodophenyl)isoxazole can be achieved through various synthetic routes. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This reaction is typically carried out under catalyst-free and microwave-assisted conditions, which enhances the efficiency and yield of the product .

Another approach involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions. Acidic conditions favor the formation of 3,5-isoxazole esters, while neutral and basic conditions lead to the formation of different hydroxy-isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can be advantageous in industrial settings due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-iodophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-iodophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The hydroxy group and iodophenyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3-(4-chlorophenyl)isoxazole
  • 5-Hydroxy-3-(4-bromophenyl)isoxazole
  • 5-Hydroxy-3-(4-fluorophenyl)isoxazole

Uniqueness

5-Hydroxy-3-(4-iodophenyl)isoxazole is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the hydroxy group enhances its solubility and reactivity, contributing to its diverse biological activities .

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

3-(4-iodophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H6INO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H

InChI Key

KWIZVPBOTUSPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)I

Origin of Product

United States

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